REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([OH:9])=[C:4]([CH2:10][CH3:11])[N:3]=1.O.[OH-].[Li+].Br[CH2:16][CH2:17][CH2:18][O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[CH2:26][CH2:27][C:28]([O:30]C)=[O:29]>CN(C=O)C.O>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([O:9][CH2:16][CH2:17][CH2:18][O:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[CH2:26][CH2:27][C:28]([OH:30])=[O:29])=[C:4]([CH2:10][CH3:11])[N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.4625 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)N)O)CC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.4406 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
methyl 3-(2-(3-bromopropoxy)phenyl)propanoate
|
Quantity
|
0.9035 g
|
Type
|
reactant
|
Smiles
|
BrCCCOC1=C(C=CC=C1)CCC(=O)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 25° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
STIRRING
|
Details
|
stirring at 25° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
DMF was partially removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with dichloromethane
|
Type
|
CUSTOM
|
Details
|
to give white solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetone
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C(=N1)N)OCCCOC1=C(C=CC=C1)CCC(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6271 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |